molecular formula C5H12O B152257 2-Methyl-2-butanol CAS No. 75-85-4

2-Methyl-2-butanol

Cat. No.: B152257
CAS No.: 75-85-4
M. Wt: 88.15 g/mol
InChI Key: MSXVEPNJUHWQHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

2-Methyl-2-butanol, also known as tert-amyl alcohol or tert-pentanol, is a branched pentanol . It primarily targets the GABA A receptors in the human body . These receptors are the primary inhibitory neurotransmitters in the central nervous system. The compound acts as a positive allosteric modulator for these receptors, similar to ethanol .

Mode of Action

The interaction of this compound with its targets results in changes that are similar, though distinct, to those caused by ethanol . It impacts coordination and balance more prominently than ethanol and is significantly more potent by weight . The compound’s appeal as an alternative to ethanol may stem from its lack of a hangover, which is due to different metabolic pathways .

Biochemical Pathways

The production and degradation of this compound from amino acids have been described and reviewed extensively in literature . The compound is involved in the Strecker degradation of amino groups with reducing sugar moieties . It is also formed during the fermentation of many foods .

Pharmacokinetics

It is known that the compound is absorbed through inhalation and ingestion . It is active in doses of 2,000-4,000 mg, making it some 20 times more potent than regular ethanol .

Result of Action

The molecular and cellular effects of this compound’s action are significant. For instance, it has been found to suppress human retinoblastoma cells through cell cycle arrest and autophagy . It increases cell cycle arrest in a dose-dependent manner by augmenting p27 and reducing cyclin B1 expression . Moreover, it accelerates apoptosis and increases light chain-3 (LC-3) conversion in a dose-dependent manner .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is flammable and should be kept away from open flames, hot surfaces, and sources of ignition . It should also be handled under a hood to avoid inhalation . The compound remains liquid at room temperature, making it a useful alternative solvent to tert-butyl alcohol .

Biochemical Analysis

Biochemical Properties

2-Methyl-2-butanol is a branched pentanol . It has been used historically as an anesthetic and more recently as a recreational drug . It is mostly a positive allosteric modulator for GABA A receptors in the same way as ethanol . The psychotropic effects of this compound and ethanol are similar, though distinct .

Cellular Effects

The cellular effects of this compound are similar to those of ethanol, impacting coordination and balance . It is significantly more potent by weight than ethanol . Its appeal as an alternative to ethanol may stem from its lack of a hangover (due to different metabolic pathways) and the fact that it is often not detected on standard drug tests .

Molecular Mechanism

The molecular mechanism of this compound is similar to that of ethanol. It acts as a positive allosteric modulator for GABA A receptors . This means it binds to these receptors and enhances their response to GABA, a neurotransmitter. This results in an increase in the inhibitory effects of GABA on the nervous system, leading to sedative and hypnotic effects .

Temporal Effects in Laboratory Settings

It is known that it remains stable and liquid at room temperature, making it a useful alternative solvent .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to reduce signs of stress in cats during transport . Cats with a this compound collar had a lower pulse rate, slept more, sat less, and self-groomed more compared with cats wearing a placebo collar .

Metabolic Pathways

This compound is involved in the metabolic pathways related to the biosynthesis of isoleucine . It can be produced from 2-Keto-3-methylvalerate (2-KMV), the precursor to isoleucine .

Transport and Distribution

It is known to be soluble in water, benzene, chloroform, diethylether, and ethanol , suggesting it could be distributed widely in aqueous and lipid environments within the body.

Comparison with Similar Compounds

  • tert-Butyl alcohol (2-methyl-2-propanol)
  • tert-Amyl alcohol (2-methyl-2-butanol)
  • Isopropyl alcohol (2-propanol)

Comparison: Amylene hydrate is unique among these compounds due to its specific molecular structure, which imparts distinct physical and chemical properties. For example, it has a higher boiling point and different solubility characteristics compared to tert-butyl alcohol and isopropyl alcohol . Additionally, its historical use as an anesthetic sets it apart from other similar alcohols .

Properties

IUPAC Name

2-methylbutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O/c1-4-5(2,3)6/h6H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSXVEPNJUHWQHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O
Record name TERT-AMYL ALCOHOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/5435
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0041436
Record name 2-Methyl-2-butanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0041436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

88.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Tert-amyl alcohol appears as a clear, colorless liquid with an odor of camphor. Slightly soluble in water., Liquid, Colorless liquid with an odor of camphor; [Hawley]
Record name TERT-AMYL ALCOHOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/5435
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2-Butanol, 2-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Methyl-2-butanol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3131
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 2-Methyl-2-butanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033772
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

102.4 °C at 760 mm Hg, Binary azeotrope with 27.5% (wt) water with boiling point 87.35 °C
Record name 2-METHYL-2-BUTANOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5005
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Flash Point

67 °F (NFPA, 2010), 19 °C, 67 °C (CLOSED CUP)
Record name TERT-AMYL ALCOHOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/5435
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2-Methyl-2-butanol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3131
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 2-METHYL-2-BUTANOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5005
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Solubility in water: 12.1%wt at 20 °C; 11.0%wt at 25 °C; 10.1%wt at 30 °C, Solubility parameter = 20.758 sqrt(MJ/cu m), Sol in 8 part water; miscible with alc, ether, benzene, chloroform, glycerol, oils, Very soluble in acetone, In water, 99,100 mg/L at 25 °C, 110 mg/mL at 25 °C
Record name 2-METHYL-2-BUTANOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5005
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 2-Methyl-2-butanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033772
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Density

0.8096 at 20 °C/4 °C
Record name 2-METHYL-2-BUTANOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5005
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

16.8 [mmHg], Vapor pressure = 1.215 kPa (9.113 mm Hg) at 20 °C, 16.7 mm Hg at 25 °C
Record name 2-Methyl-2-butanol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3131
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 2-METHYL-2-BUTANOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5005
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Impurities

Typical impurities are other monomeric alcohols, dimeric alcohols, acetals and several miscellaneous substances ... typically free of suspended matter.
Record name 2-METHYL-2-BUTANOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5005
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Colorless liquid

CAS No.

75-85-4
Record name TERT-AMYL ALCOHOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/5435
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2-Methyl-2-butanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75-85-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amylene hydrate [NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075854
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amylene hydrate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760354
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name tert-Amyl alcohol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25498
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Butanol, 2-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Methyl-2-butanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0041436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methylbutan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.827
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AMYLENE HYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69C393R11Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-METHYL-2-BUTANOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5005
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 2-Methyl-2-butanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033772
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

-9.1 °C, -8.4 °C
Record name 2-METHYL-2-BUTANOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5005
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 2-Methyl-2-butanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033772
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

In order to take advantage of the combustion step, the naphthalate diester is selected to produce an appropriate alcohol byproduct that has a volatility comparable to or greater than that of water. There are several ways of expressing this selection. As a first, the naphthalene diester can be selected on the basis of being one that will produce an alcohol byproduct that is selected form the group consisting of methanol (CH3OH, b.p. 64.5° C.), ethanol (CH3CH2OH; b.p. 64.5° C.), propanol (CH3CH2CH3OH; b.p. 78.3° C.), and isopropanol (CH3CHOHCH3 ; 82.5° C.), all of which have boiling points less than that of water and thus the appropriate volatility. Other possible alcohol byproducts that define qualifying naphthalene diesters, include secondary butanol (CH3CH2CHOHCH3 ; b.p. 99.5° C.) and tertbutanol ((CH3)3COH; b.p. 83° C.). Naphthalene diesters that produce isobutenal ((CH3)2CHCH2OH; b.p. 108° C.) and tertpentanol (CH3CH2C(OH)(CH3)2 ; b.p. 102° C.) are also candidates although their boiling points slightly exceed that of water at atmospheric pressure.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
naphthalene diesters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

Trifluoroacetic acid (2 mL) was added to a dichloromethane (10 mL) solution of the tert-butyl 4-({6-[5-(methylsulfonyl)indolin-1-yl]pyrimidin-4-yl}oxy)piperidine-1-carboxylate (430 mg, 0.881 mmol) produced in Example 1, and the mixture was stirred at room temperature for 2 hours. From the reaction solution, the solvent was distilled off under reduced pressure. The same reaction as in the method described in Example 102 was performed using a portion (201 mg) of the obtained residue and, instead of 1-methylcyclopentanol, 2-methyl-2-butanol to obtain the title compound as white powder (50.4 mg, yield: 19%).
Quantity
2 mL
Type
reactant
Reaction Step One
Name
tert-butyl 4-({6-[5-(methylsulfonyl)indolin-1-yl]pyrimidin-4-yl}oxy)piperidine-1-carboxylate
Quantity
430 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
obtained residue
Quantity
201 mg
Type
reactant
Reaction Step Two
Yield
19%

Synthesis routes and methods III

Procedure details

Tert-amyl alcohol was sent as a first fluid from the center at a ratio of supply pressure/back pressure of 0.40 MPa/0.25 MPa, a rotation speed of 1000 rpm, and a sending temperature of 120° C., and sodium was introduced as a second fluid at 103° C. into a space between the processing surfaces at 10 mL/min. The first fluid and the second fluid were mixed in a thin film fluid, and then a solution obtained after processing was discharged from the space between the processing surfaces at 19 mL/min. As a result, a solution of sodium t-amyl oxide and t-amyl alcohol was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-2-butanol
Reactant of Route 2
Reactant of Route 2
2-Methyl-2-butanol
Reactant of Route 3
2-Methyl-2-butanol
Reactant of Route 4
2-Methyl-2-butanol
Reactant of Route 5
Reactant of Route 5
2-Methyl-2-butanol
Reactant of Route 6
Reactant of Route 6
2-Methyl-2-butanol
Customer
Q & A

Q1: What is the molecular formula and weight of 2-methyl-2-butanol?

A1: The molecular formula of this compound is C5H12O, and its molecular weight is 88.15 g/mol.

Q2: Is there spectroscopic data available for this compound?

A2: Yes, Raman spectroscopy has been used to study hydrogen bonding in this compound, examining the O-H stretching region in both liquid and superheated states. [] Additionally, polarized Mandelstam-Brillouin scattering has provided insights into the hypersonic velocity and absorption of thermal phonons in this isomeric alcohol. []

Q3: What influences the solubility of pyrene in solutions containing this compound?

A3: Research indicates that the solubility of pyrene in binary solvent mixtures containing this compound and another alcohol is influenced by the specific alcohol present. This solubility behavior has been successfully modeled using mathematical representations based on the NIBS/Redlich-Kister and modified Wilson equations. []

Q4: Has the solubility of glucose in mixtures containing this compound been investigated?

A4: Yes, studies have demonstrated that the solubility of glucose in this compound can be significantly enhanced by the addition of dimethyl sulfoxide. [] Further, the presence of glucose ester increases, while fatty acids decrease, glucose solubility in this compound. []

Q5: Are there any studies on the solubility of fatty acid esters in this compound?

A5: Yes, research has shown that the solubility of fatty acid esters of glucose and sucrose in this compound is affected by the length of the fatty acid chain. An increase in chain length from C8 to C12 leads to a decrease in solubility. The addition of dimethyl sulfoxide to this compound also increases the solubility of these esters. []

Q6: What is known about the vapor-liquid equilibrium behavior of mixtures containing this compound?

A6: Several studies have investigated the vapor-liquid equilibrium (VLE) of binary and ternary systems containing this compound. These studies have explored its mixtures with components like methanol, 2-propanol, methyl acetate, toluene, and water, employing models such as Wilson, NRTL, UNIQUAC, and UNIFAC for correlation and prediction. [, , , , , , , , ]

Q7: What is the significance of studying excess molar enthalpies of this compound mixtures?

A7: Excess molar enthalpies provide insights into the intermolecular interactions between this compound and other components in a mixture. Studies measuring these values for mixtures with 1-alkanols (methanol to 1-pentanol) have shown negative deviations from ideality, suggesting stronger interactions between unlike molecules than between like molecules. []

Q8: How does the structure of pentanols affect their thermodynamic properties?

A8: Research comparing pentan-1-ol, this compound, and cyclopentanol has revealed that the molecular structure of these isomers significantly influences their thermodynamic properties, such as isobaric heat capacity, isobaric thermal expansion, and isothermal compressibility. These differences are attributed to variations in molecular packing and intermolecular interactions arising from structural differences. []

Q9: What are some known chemical reactions involving this compound?

A9: this compound has been studied in various chemical reactions:

  • Atmospheric Degradation: It reacts with hydroxyl radicals (OH) in the atmosphere, with the rate coefficient exhibiting no temperature dependence. [] This reaction is relevant for understanding the atmospheric fate of the compound.
  • Esterification: this compound has been utilized as a solvent in lipase-catalyzed esterification reactions, such as the synthesis of L-ascorbyl profen esters and fructose-oleic acid esters. [, ] Its use in the synthesis of glucose laurate monoester, employing Candida antarctica lipase B-displaying Pichia pastoris whole-cells as a biocatalyst, has also been reported. []
  • Synthesis of 4-Cyclohexyl-2-methyl-2-butanol: A two-step synthesis method utilizes this compound, reacting styrene with isopropanol followed by heterogeneous catalytic hydrogenation, to produce 4-cyclohexyl-2-methyl-2-butanol. [, ]

Q10: Have computational methods been used to study this compound?

A10: Yes, high-level ab initio calculations have been employed to investigate the kinetics of this compound oxidation initiated by hydroxyl radicals. These studies explored hydrogen-atom abstraction, dehydration, and unimolecular isomerization and decomposition reactions, characterizing potential energy surfaces. Rate coefficient calculations were performed using variational transition state theory (VTST) and RRKM/ME methods. []

Q11: Have molecular dynamics simulations been used to study clathrate hydrates of this compound?

A11: Yes, molecular dynamics simulations, including ab initio and classical methods, have been performed to investigate the formation and behavior of this compound clathrate hydrates. These simulations provide insights into guest-host interactions, hydrogen bonding, and structural characteristics within the clathrate hydrates. []

Q12: Are there any environmental concerns regarding this compound?

A12: Research has focused on the atmospheric degradation of this compound, highlighting its reaction with hydroxyl radicals as a key degradation pathway. [] This information is crucial for assessing the compound's environmental persistence and potential impact.

Q13: What analytical techniques are commonly used to study this compound?

A13: Various analytical techniques have been employed to study this compound and its reactions, including:

  • Gas Chromatography (GC): Used to analyze the products formed during the metabolism of isopentane in mice, which include this compound. []
  • Gas Chromatography-Mass Spectrometry (GC-MS): Employed alongside GC to identify and quantify metabolites of isopentane, including this compound, in mice. []
  • High Performance Liquid Chromatography (HPLC): Utilized to analyze and quantify the products of lipase-catalyzed esterification reactions, such as those involving this compound. [, ]
  • Liquid Chromatography-Mass Spectrometry (LC-MS): Employed to identify the product, glucose laurate monoester, synthesized using this compound as a solvent. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.